Bienvenue dans la boutique en ligne BenchChem!

1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 86662-61-5) is a synthetic heterocyclic compound belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core with a reactive chloromethyl handle at the C1 position and an N4-ethyl substituent. The compound is primarily cataloged as a research chemical and a versatile building block for further synthetic elaboration, rather than a final active pharmaceutical ingredient, and is commercially available from multiple vendors at purities typically ≥95%.

Molecular Formula C12H11ClN4O
Molecular Weight 262.7
CAS No. 86662-61-5
Cat. No. B2825409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS86662-61-5
Molecular FormulaC12H11ClN4O
Molecular Weight262.7
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
InChIInChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





86662-61-5 Sourcing Guide: 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Chemical Properties and Research Classification


1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 86662-61-5) is a synthetic heterocyclic compound belonging to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazoline core with a reactive chloromethyl handle at the C1 position and an N4-ethyl substituent [1]. The compound is primarily cataloged as a research chemical and a versatile building block for further synthetic elaboration, rather than a final active pharmaceutical ingredient, and is commercially available from multiple vendors at purities typically ≥95% [1]. Its computed physicochemical properties (XLogP3 = 1.3, TPSA = 51 Ų) place it in a favorable drug-like chemical space for fragment-based or scaffold-hopping medicinal chemistry campaigns [1].

Why 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Cannot Be Interchanged with Other Triazoloquinazolinones


Generic substitution within the triazoloquinazolinone class is demonstrably unreliable because small structural permutations at the N4 and C1 positions lead to distinct biological potency, selectivity, and reactivity profiles. Published structure-activity relationship (SAR) studies on closely related H1-antihistaminic triazolo[4,3-a]quinazolin-5(4H)-ones show that changing the N4 substituent from ethyl to methyl or aryl directly alters in vivo bronchospasm protection by up to 10 percentage points [1][2]. Furthermore, the chloromethyl group on 86662-61-5 is a critical functional handle for nucleophilic displacement; this reactive site is absent in the biologically active 1-methyl or 1-alkyl final compounds, making 86662-61-5 uniquely suited as a late-stage diversification intermediate . Procurement of a different analog without the chloromethyl group entirely forfeits this synthetic utility, while selecting a different N4-substituted chloromethyl analog (e.g., N4-methyl or N4-phenyl) yields a different lipophilicity and potentially divergent reaction kinetics in subsequent derivatization steps.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (86662-61-5)


Lipophilicity Advantage of N4-Ethyl vs. N4-Methyl Analog for Blood-Brain Barrier Penetration Potential

The N4-ethyl substituent on 86662-61-5 provides a measurable lipophilicity increase compared to the direct N4-methyl analog. The computed XLogP3 for 86662-61-5 is 1.3 [1]. The PubChem-computed XLogP3 for the 1-(chloromethyl)-4-methyl congener (CAS 86671-88-7, CID 11707283) is 0.8 [2]. This +0.5 logP difference translates to a theoretical ~3-fold increase in octanol-water partition coefficient, a critical parameter for optimizing passive membrane permeability in central nervous system (CNS) drug discovery programs [3].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Differentiation in Polar Surface Area: 86662-61-5 vs. N4-Phenyl Chloromethyl Analog

When selecting a chloromethyl-functionalized triazoloquinazolinone building block, the topological polar surface area (TPSA) is a key determinant of oral bioavailability. 86662-61-5 has a TPSA of 51 Ų [1]. The N4-phenyl analog 1-(chloromethyl)-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CHEMBL360676) has a PubChem-computed TPSA of 51 Ų, identical to 86662-61-5 [2]. However, the N4-phenyl analog has a significantly higher molecular weight (324.76 g/mol vs. 262.69 g/mol) and higher XLogP3 (~2.8 vs. 1.3), which may push it outside optimal oral drug space (Rule of Five). 86662-61-5 offers the same TPSA and hydrogen-bonding capacity but with a substantially lower molecular weight and lipophilicity, making it a more attractive fragment-sized building block for lead generation [3].

Drug Design ADME Prediction Triazoloquinazolinone Scaffolds

Bronchospasm Protection: Class-Level Superiority of the Triazolo[4,3-a]quinazolin-5(4H)-one Scaffold over Chlorpheniramine

While no direct in vivo data exist for 86662-61-5 itself, the triazolo[4,3-a]quinazolin-5(4H)-one class to which it belongs has demonstrated potent H1-antihistaminic activity. The compound 1-methyl-4-(2-pyridyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one achieved 71.43% protection against histamine-induced bronchospasm in conscious guinea pigs, exceeding the reference standard chlorpheniramine maleate (71%) [1]. Critically, this class of compounds exhibits a dramatically lower sedative liability: the same study reported only 8% sedation for the lead compound versus 25% for chlorpheniramine maleate [1]. This consistent class-level profile suggests that derivatives of 86662-61-5, once elaborated at the chloromethyl position, may retain this favorable therapeutic window. The presence of the chloromethyl handle on 86662-61-5 specifically enables systematic exploration of the C1 position's influence on this activity-sedation balance.

H1-Antihistaminic In Vivo Pharmacology Bronchoconstriction

Chloromethyl Reactivity Distinguishes 86662-61-5 from 1-Methyl Final Compounds as a Diversification Node

The defining structural feature of 86662-61-5 is the chloromethyl group at C1, which serves as an electrophilic center for nucleophilic displacement reactions. In contrast, the biologically active 1-methyl analog (e.g., compound II from reference [1]) has no leaving group and cannot undergo further C1 diversification. The chloromethyl moiety enables SN2 reactions with amine, thiol, or alkoxide nucleophiles, allowing chemists to generate focused libraries of 1-aminomethyl, 1-thioether, or 1-ether derivatives from a single intermediate . This synthetic versatility is a distinct procurement advantage: purchasing 86662-61-5 provides access to dozens of potential 1-substituted derivatives, whereas purchasing a 1-methyl final compound yields no further derivatization capability. Among available chloromethyl building blocks, the N4-ethyl variant (86662-61-5) boasts a chloride content of 13.5% by weight (based on MW 262.69 and one Cl atom), which is higher than the N4-phenyl analog (10.9%), translating to better atom economy in derivatization reactions.

Synthetic Chemistry Building Block Late-Stage Functionalization

Core Application Scenarios for 1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (86662-61-5)


Synthesis of Focused H1-Antihistaminic Libraries via C1 Nucleophilic Displacement

Medicinal chemistry teams pursuing non-sedating antihistamines can utilize 86662-61-5 as a central intermediate. The chloromethyl group allows systematic exploration of C1 substituent effects by reacting the compound with diverse amine nucleophiles (primary, secondary, cyclic amines) to generate 1-aminomethyl derivatives. This approach is directly supported by the established H1-antihistaminic activity of the triazolo[4,3-a]quinazolin-5(4H)-one scaffold, which has demonstrated equipotency to chlorpheniramine with reduced sedation [1]. The N4-ethyl substituent on 86662-61-5 confers calculated lipophilicity (XLogP3 = 1.3) suitable for optimizing oral absorption of final compounds [2].

Fragment-Based Drug Discovery (FBDD) Screening Core

With a molecular weight of 262.69 g/mol, TPSA of 51 Ų, and XLogP3 of 1.3, 86662-61-5 meets established fragment-like criteria (MW < 300, clogP < 3, TPSA < 60 Ų) [2][3]. Its chloromethyl group provides a built-in synthetic vector for fragment elaboration. 86662-61-5 offers distinct advantages over the N4-methyl fragment analog (XLogP3 = 0.8) for programs targeting slightly more lipophilic binding pockets, and over the N4-phenyl fragment analog (MW > 324) for lead-like property maintenance [3].

Kinase Inhibitor Scaffold-Hopping Starting Material

The triazoloquinazolinone core has been disclosed in patents as a scaffold for checkpoint kinase (CHK1) inhibition [1]. 86662-61-5 serves as a functionalized entry point into this chemotype, with the chloromethyl group enabling rapid synthesis of C1-diversified analogs for structure-activity relationship (SAR) exploration against kinase targets. Its moderate lipophilicity and polar surface area align with typical ATP-competitive kinase inhibitor property ranges, making it a strategic procurement choice for oncology-focused medicinal chemistry groups.

Physicochemical Comparator for Triazoloquinazolinone SAR Studies

In drug metabolism and pharmacokinetics (DMPK) optimization, 86662-61-5 can function as a baseline building block or a negative control. Its measured hydrogen bond acceptor count (3), hydrogen bond donor count (0), and TPSA (51 Ų) place it at the lower end of polarity for the triazoloquinazolinone class [2]. Researchers synthesizing more polar or more lipophilic final compounds can use derivatives of 86662-61-5 to systematically vary logP and assess the impact on metabolic stability and permeability. The compound's well-characterized hazards profile (GHS Acute Tox. 4, Eye Dam. 1) also supports risk assessments in laboratory handling [2].

Quote Request

Request a Quote for 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.